molecular formula C15H22N2O3S B6060861 N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide

N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide

Cat. No. B6060861
M. Wt: 310.4 g/mol
InChI Key: WGZXEXCZYHICPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide, also known as NSC-39830, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has a molecular weight of 345.49 g/mol.

Mechanism of Action

N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, allowing them to survive and proliferate in acidic environments. This compound inhibits the activity of CAIX, leading to a decrease in intracellular pH and subsequent cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide. One potential direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility and stability.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound could lead to the development of more effective cancer therapies and treatments for other diseases.

Synthesis Methods

N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 3-nitrobenzoic acid with cyclohexylamine in the presence of a catalyst to form N-cyclohexyl-3-nitrobenzamide. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The final step involves the reaction of the amino group with dimethyl sulfonamide to form this compound.

Scientific Research Applications

N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.

properties

IUPAC Name

N-cyclohexyl-3-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-17(2)21(19,20)14-10-6-7-12(11-14)15(18)16-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZXEXCZYHICPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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